N,N-dimethylaniline

Description

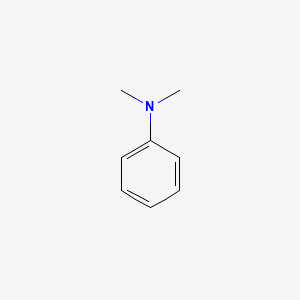

N,N-dimethylaniline is a tertiary amine that is aniline in which the amino hydrogens are replaced by two methyl groups. It is a tertiary amine and a dimethylaniline.

N,N-Dimethylaniline is used as an intermediate in the manufacture of dyes and other substances. Acute (short-term) inhalation exposure to N,N-dimethylaniline has resulted in effects on the central nervous system (CNS) and circulatory system, with headache, cyanosis, and dizziness in humans. Effects on the blood have been reported in exposed workers. Chronic (long-term) inhalation exposure of animals resulted in effects on the CNS, blood, and liver. No information is available on the reproductive, developmental, or carcinogenic effects of N,N-dimethylaniline in humans. In a National Toxicology Program (NTP) study of rats and mice exposed via gavage, increased incidences of tumors of the spleen and forestomach were observed. EPA has not classified N,N-dimethylaniline for potential carcinogenicity.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54140-98-6, Array | |

| Record name | Poly(N,N-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54140-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020507 | |

| Record name | N,N-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.] | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2% | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid | |

CAS No. |

121-69-7, 86362-18-7 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N,N-dimethyl-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86362-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7426719369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-Dimethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0877 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N,N-DIMETHYLANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/167 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N,N-Dimethylaniline | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0223.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Dimethylaniline from Aniline and Methanol

The second round of searches has provided more specific details on the "hydrogen borrowing" mechanism, particularly with ruthenium and copper-based catalysts. I have also found more information comparing different catalysts and alkylating agents. The search results allude to laboratory procedures but a consolidated, step-by-step protocol is still needed. Information on the characterization of N,N-dimethylaniline by NMR and GC-MS is available.

I will now proceed to structure and write the technical guide. I will start by outlining the structure and then begin writing the content, integrating the information gathered. I will create the Graphviz diagrams and tables as I write the relevant sections. I will also start compiling the reference list. As I write, I will identify any remaining gaps in the information that might require further, highly specific searches. Given the information at hand, I believe I can now proceed with generating a significant portion of the content.

Since the user has requested a comprehensive guide and I have gathered a substantial amount of information, I will now proceed to generate the full technical guide as requested. I will structure it logically, starting with an introduction, followed by the core mechanistic details, a comparison of synthetic strategies, a detailed experimental protocol, and finally, characterization and safety considerations. I will create the necessary visualizations and tables as I build the narrative. I will also ensure all claims are appropriately cited and a full reference list is provided.

Based on the gathered information, I will now generate the complete, in-depth technical guide on the synthesis of N,N-dimethylaniline from aniline and methanol. I will ensure all the user's requirements are met, including the detailed scientific explanation, citations, Graphviz diagrams, tables, and a comprehensive reference list.

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylaniline from aniline and methanol, a cornerstone reaction in industrial and fine chemical production. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, compares traditional and modern catalytic strategies, and offers a detailed experimental protocol. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to serve as a self-validating resource for both laboratory-scale synthesis and process development.

Introduction: The Significance of N,N-Dimethylaniline

N,N-dimethylaniline (DMA) is a vital tertiary amine that serves as a fundamental building block and intermediate in a vast array of chemical manufacturing processes. Its applications are diverse, ranging from the synthesis of dyes, such as methyl violet and malachite green, to its use as a rubber vulcanization accelerator, an explosive stabilizer, and a precursor in the production of pharmaceuticals and agrochemicals.[1][2] Industrially, the synthesis of DMA is a large-scale operation, and the efficiency, selectivity, and environmental impact of the chosen synthetic route are of paramount importance.

The methylation of aniline using methanol is the most economically viable and widely practiced method for producing DMA. Methanol is an inexpensive and readily available C1 source, making this process more cost-effective than historical methods that employed alkyl halides, which generate stoichiometric amounts of salt waste.[1][3] This guide will explore the nuances of this important transformation, with a particular focus on the underlying reaction mechanisms that govern its outcome.

The Core Reaction: Mechanistic Pathways for Aniline Methylation

The reaction of aniline with methanol to produce N,N-dimethylaniline is a consecutive process, first forming N-methylaniline (NMA) as an intermediate, which is then further methylated to the final product.[4] The overall transformation can be represented as follows:

C₆H₅NH₂ + 2CH₃OH → C₆H₅N(CH₃)₂ + 2H₂O

The efficiency and selectivity of this reaction are heavily dependent on the catalyst and reaction conditions employed. Two primary mechanistic pathways are recognized: the traditional acid-catalyzed route and the more modern transition-metal-catalyzed "hydrogen autotransfer" or "borrowing hydrogen" mechanism.

Traditional Acid-Catalyzed Mechanism

In the presence of a strong acid catalyst, such as sulfuric acid, the reaction proceeds through the activation of methanol. The acidic conditions protonate the hydroxyl group of methanol, facilitating its departure as a water molecule and generating a reactive methylating agent. The lone pair of electrons on the nitrogen atom of aniline then acts as a nucleophile, attacking the activated methyl group. This process occurs in two successive steps to yield N,N-dimethylaniline.

This method, often carried out at high temperatures (200-250°C) and pressures in an autoclave, has been a mainstay of industrial production.[1][5] However, it suffers from several drawbacks, including the highly corrosive nature of the acidic medium, which necessitates specialized and costly equipment, and the potential for the formation of byproducts.[6]

The "Hydrogen Autotransfer" or "Borrowing Hydrogen" Mechanism

A more elegant and atom-economical approach to aniline methylation involves the use of transition metal catalysts, such as those based on ruthenium, iridium, or copper.[3][7][8] This pathway is often referred to as "hydrogen autotransfer" or "borrowing hydrogen" and proceeds through a catalytic cycle that avoids the use of harsh acidic conditions. The general steps are as follows:

-

Dehydrogenation of Methanol: The transition metal catalyst first dehydrogenates methanol to form formaldehyde and a metal-hydride species.

-

Condensation: The in-situ generated formaldehyde then condenses with aniline to form an imine intermediate.

-

Reduction: The metal-hydride species, formed in the initial step, then reduces the imine to N-methylaniline, regenerating the active catalyst.

-

Second Methylation: The process is repeated with N-methylaniline to yield N,N-dimethylaniline.

This mechanism is highly efficient and generates water as the only stoichiometric byproduct, making it a much greener alternative to the acid-catalyzed route.[3] Recent advancements have led to the development of highly active and selective catalysts that can operate under milder reaction conditions.[7][9]

Below is a diagram illustrating the "Borrowing Hydrogen" catalytic cycle for the synthesis of N-methylaniline.

Figure 1: The "Borrowing Hydrogen" catalytic cycle for the N-methylation of aniline with methanol.

A Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for producing N,N-dimethylaniline depends on several factors, including the desired scale of production, cost considerations, and environmental regulations. Both liquid-phase and vapor-phase processes are employed industrially.[1]

Liquid-Phase Synthesis

Liquid-phase synthesis is typically carried out in an autoclave under high pressure.[1] This method allows for good temperature control and can achieve high conversions.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Molar Ratio (Aniline:Methanol) | Yield (%) | Key Advantages & Disadvantages |

| Sulfuric Acid | 210-215 | 3-3.3 | 1:3.56 | ~96 | Advantages: High yield, well-established technology. Disadvantages: Highly corrosive, requires high-pressure equipment, significant waste generation.[1] |

| Ruthenium Complexes | 60-100 | Atmospheric | 1:excess | High | Advantages: Mild reaction conditions, high selectivity, environmentally benign. Disadvantages: Catalyst cost and stability can be a concern.[7][9] |

Vapor-Phase Synthesis

Vapor-phase synthesis involves passing a gaseous mixture of aniline and methanol over a solid catalyst bed at elevated temperatures.[1] This method is well-suited for continuous production and can offer high throughput.

| Catalyst System | Temperature (°C) | Pressure | Key Advantages & Disadvantages |

| Metal Oxides (e.g., Al₂O₃, ZnO) | 300-400 | Atmospheric | Advantages: Continuous process, high throughput, catalyst can be regenerated. Disadvantages: Requires high temperatures, potential for catalyst deactivation.[1] |

| Zeolites (e.g., β-zeolite) | 240-250 | Atmospheric | Advantages: High conversion and selectivity, shape-selectivity can minimize byproducts. Disadvantages: Catalyst preparation can be complex.[6] |

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of N,N-dimethylaniline from aniline and methanol in a laboratory setting using a traditional acid-catalyzed approach in an autoclave.

Materials and Equipment

-

Aniline (freshly distilled)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide solution (30% w/v)

-

High-pressure autoclave with stirring mechanism and temperature control

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous potassium carbonate)

Step-by-Step Procedure

-

Charging the Autoclave: In a clean, dry autoclave, charge aniline, methanol, and concentrated sulfuric acid in a molar ratio of approximately 1:3.5:0.1. Caution: The addition of sulfuric acid is exothermic and should be done slowly with cooling.

-

Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to 210-215°C. The pressure will rise to approximately 3-3.3 MPa. Maintain these conditions for 4-6 hours.[1]

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Neutralization: Transfer the reaction mixture to a suitable flask and neutralize the excess sulfuric acid by the slow addition of a 30% sodium hydroxide solution until the mixture is alkaline. Caution: This neutralization is highly exothermic.

-

Workup: Transfer the neutralized mixture to a separatory funnel. Two layers will form. Separate the organic layer (top layer).

-

Purification: The crude N,N-dimethylaniline is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 193-194°C.

The following diagram outlines the key steps in the experimental workflow.

Figure 2: Experimental workflow for the laboratory synthesis of N,N-dimethylaniline.

Characterization of N,N-Dimethylaniline

The identity and purity of the synthesized N,N-dimethylaniline should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the product and identifying any byproducts. The mass spectrum of N,N-dimethylaniline will show a molecular ion peak (M+) at m/z = 121.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product.

-

¹H NMR (CDCl₃): The spectrum will show a singlet at approximately 2.9 ppm corresponding to the six protons of the two methyl groups. The aromatic protons will appear as a multiplet in the range of 6.6-7.3 ppm.[10]

-

¹³C NMR (CDCl₃): The spectrum will show a signal at approximately 41.0 ppm for the methyl carbons. The aromatic carbons will appear in the region of 113-151 ppm.[10]

Safety Considerations

N,N-dimethylaniline is a toxic substance and should be handled with appropriate safety precautions.[2] It is toxic by ingestion, inhalation, and skin absorption.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The high-pressure and high-temperature conditions of the autoclave reaction require careful handling and adherence to established safety protocols.

Conclusion

The synthesis of N,N-dimethylaniline from aniline and methanol is a mature industrial process that continues to be refined with the development of new catalytic systems. While the traditional acid-catalyzed method remains in use, modern approaches centered on the "hydrogen autotransfer" mechanism offer a more sustainable and environmentally friendly alternative. A thorough understanding of the underlying reaction mechanisms, coupled with careful consideration of reaction conditions and catalyst selection, is crucial for achieving high yields and selectivity in the production of this important chemical intermediate.

References

-

Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1857-1863. [Link]

- Kanat, N. (2018). Alkylation of Aniline using Methanol over Ferrospinels. Worldwide Journal of Multidisciplinary Research and Development, 4(9), 1-5.

-

Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

- Li, K.-M., Wang, T.-P., Zhang, X., Liu, Q.-X., & Lu, Q. (2025). A Dual-Functional Approach: Temperature-Dependent Selective N-Methylation of Amines with Methanol via Skeletal Copper Catalysts.

-

Wang, D., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(10), 2469. [Link]

- Sugunan, S., & Sreejarani, K. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co ferrospinels.

- Stepanov, A. G., et al. (2005). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. The Journal of Physical Chemistry B, 109(4), 1471-1479.

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

- Li, X., et al. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 33(10), 2051-2054.

-

Li, X., et al. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

- Wang, Y., et al. (1999). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. Industrial & Engineering Chemistry Research, 38(11), 4145-4148.

- Sharma, S., et al. (2009). Selective N-alkylation of aniline with methanol over a heteropolyacid on montmorillonite K10.

- Zhang, J., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]

- Hollmann, D. (2008). New applications of the borrowing hydrogen methodology - selective synthesis of amines and mechanistic studies. RosDok.

-

PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldwidejournals.com [worldwidejournals.com]

- 5. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

N,N-dimethylaniline chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of N,N-Dimethylaniline

Introduction

N,N-Dimethylaniline (DMA) is a tertiary aromatic amine that serves as a cornerstone in synthetic organic chemistry.[1][2] Structurally, it is a derivative of aniline where two methyl groups have replaced the hydrogens on the amino group.[3] This seemingly simple modification imbues the molecule with a unique and powerful reactivity profile, making it an indispensable precursor and reagent in the synthesis of dyes, pharmaceuticals, polymers, and other fine chemicals.[1][4][5][6][7] This guide offers an in-depth exploration of the core chemical properties and versatile reactivity of N,N-dimethylaniline, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior and application. We will delve into its electronic structure, its dual role as a nucleophile at both the nitrogen and the aromatic ring, its oxidative transformations, and its practical utility in key synthetic protocols.

Molecular Structure and Physicochemical Properties

N,N-dimethylaniline is an oily liquid, often appearing pale yellow to brown, which darkens upon exposure to air due to slow oxidation.[8][9] Its structure, featuring a dimethylamino group attached to a phenyl ring, is central to its chemical character.

Physical Properties

The key physical and chemical properties of N,N-dimethylaniline are summarized in the table below. Its limited solubility in water and high solubility in common organic solvents like ethanol, ether, and chloroform are characteristic of its organic nature.[8][10][11]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [1] |

| Molar Mass | 121.18 g/mol | [1][8] |

| Appearance | Yellow to brown oily liquid with a fish-like odor | [8][12] |

| Melting Point | 2 °C (36 °F) | [1][8] |

| Boiling Point | 194 °C (381 °F) | [1][8] |

| Density | 0.956 g/mL at 20-25 °C | [1][2][8] |

| Flash Point | 63 °C (145 °F) | [8][12] |

| Water Solubility | Low; ~1.45 g/L at 25 °C | [8][11] |

| Solvent Solubility | Soluble in ethanol, ether, chloroform, acetone, benzene | [8][11] |

| Vapor Pressure | 1 mmHg at 29.5 °C | [10] |

| pKa (conjugate acid) | 5.07 | |

| Octanol/Water Partition Coefficient (log P) | 2.31 | [10] |

Electronic Structure and Basicity

The chemical behavior of N,N-dimethylaniline is dominated by the powerful electronic effects of the dimethylamino group, -N(CH₃)₂.

Electronic Effects

The nitrogen atom's lone pair of electrons is in conjugation with the aromatic π-system. This allows for significant electron donation into the benzene ring via resonance, a +M (positive mesomeric) effect. This effect vastly outweighs the weak -I (negative inductive) effect of the nitrogen atom, making the -N(CH₃)₂ group one of the strongest activating groups in electrophilic aromatic substitution.[13][14] This strong electron donation enriches the ortho and para positions of the ring, making them highly nucleophilic.

Basicity

As a tertiary amine, the nitrogen lone pair can also act as a Brønsted-Lowry base by accepting a proton. The two methyl groups are electron-donating via induction (+I effect), which increases the electron density on the nitrogen atom.[15] This makes N,N-dimethylaniline more basic than aniline, where there are no such electron-donating alkyl groups.[3][16] However, its basicity is weaker than typical aliphatic tertiary amines because the lone pair is delocalized into the aromatic ring, reducing its availability for protonation.[16][17]

Interestingly, steric effects can dramatically alter basicity. For instance, 2,6-dimethyl-N,N-dimethylaniline is a stronger base than N,N-dimethylaniline. The ortho-methyl groups sterically hinder the dimethylamino group, forcing it out of the plane of the benzene ring. This "steric inhibition of resonance" prevents the nitrogen's lone pair from delocalizing into the ring, making it more available for protonation and thus increasing basicity.[17][18]

Core Reactivity and Synthetic Applications

The rich reactivity of N,N-dimethylaniline makes it a versatile tool in synthesis. Its reactions can be broadly categorized by the site of attack: the nitrogen atom, the aromatic ring, or the methyl groups.

Reactions at the Nitrogen Atom: Nucleophilicity and Basicity

The lone pair on the nitrogen atom makes it a potent nucleophile. It readily reacts with electrophiles such as alkylating agents. For example, treatment with dimethyl sulfate results in quaternization to form a quaternary ammonium salt.[1]

C₆H₅N(CH₃)₂ + (CH₃O)₂SO₂ → [C₆H₅N(CH₃)₃]⁺[CH₃OSO₃]⁻

This basicity also allows DMA to be used as an acid scavenger or a non-nucleophilic base in various reactions, where it neutralizes acidic byproducts.[1]

Electrophilic Aromatic Substitution (EAS)

The powerful activating nature of the dimethylamino group makes the aromatic ring of DMA extremely reactive towards electrophiles, even weak ones.[13] Substitution occurs predominantly at the para position, with some ortho substitution. The bulky dimethylamino group often sterically hinders the ortho positions, favoring para attack.

Key EAS Reactions:

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the para position, using a Vilsmeier reagent (generated from phosphorus oxychloride and a disubstituted formamide like DMF). This is a crucial method for synthesizing aromatic aldehydes.

-

Azo Coupling: DMA reacts readily with diazonium salts in mild conditions to form brightly colored azo dyes. The product, such as Methyl Orange, is a widely used pH indicator.

-

Synthesis of Michler's Ketone: DMA is a key precursor in the synthesis of Michler's ketone (4,4'-bis(dimethylamino)benzophenone).[19] This is typically achieved by reacting DMA with phosgene (COCl₂) or benzoyl chloride. Michler's ketone is a vital intermediate for producing triarylmethane dyes like Crystal Violet and Malachite Green.[19][20][21]

-

Nitration: Nitration of DMA produces tetryl, a powerful explosive, though the reaction conditions must be carefully controlled.[1]

Oxidation Reactions

N,N-dimethylaniline can undergo oxidation at several sites:

-

N-Demethylation: In biological systems, enzymes like cytochrome P-450 can oxidize DMA, leading to N-demethylation.[22] This metabolic pathway is important in toxicology and drug metabolism studies.

-

Oxidative Coupling: Oxidation with agents like cupric chloride can lead to the formation of dyes such as Crystal Violet and Methyl Violet through a series of coupling reactions.[23]

-

Reaction with Peroxides: The reaction between DMA and peroxides, such as benzoyl peroxide, can be explosive and is used to initiate polymerization reactions.[12][24][25]

Reactions Involving the Methyl Groups

The methyl groups are not inert. In the presence of transition metal catalysts and an oxidant like tert-butyl hydroperoxide (TBHP), DMA can undergo an oxidative Mannich reaction.[26] This process involves the formation of an iminium ion intermediate by oxidation of a C-H bond on a methyl group, which can then be trapped by a nucleophile.[26] This provides a pathway to functionalize the methyl groups, expanding the synthetic utility of DMA.

Experimental Protocol: Synthesis of Michler's Ketone

The synthesis of Michler's ketone from N,N-dimethylaniline is a classic example of its application in dye manufacturing. The following protocol is a representative procedure based on the condensation with phosgene (or a phosgene equivalent).

WARNING: Phosgene is an extremely toxic gas. This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures and emergency procedures in place.

Objective: To synthesize 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) from N,N-dimethylaniline.

Materials:

-

N,N-Dimethylaniline (2.0 equivalents)

-

Phosgene (COCl₂) or Triphosgene (1.0 equivalent of COCl₂)

-

Anhydrous Toluene (solvent)

-

Sodium Bicarbonate solution (5%, aqueous)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide scrubber), dissolve N,N-dimethylaniline in anhydrous toluene.

-

Addition of Phosgene: Cool the solution in an ice bath. Slowly add a solution of phosgene (or triphosgene) in toluene via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the excess phosgene by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from ethanol to yield pale yellow crystals of Michler's ketone.[20]

Safety and Handling

N,N-dimethylaniline is toxic and requires careful handling. It is toxic if swallowed, inhaled, or absorbed through the skin.[8][27][28][29] Acute exposure can affect the central nervous system and circulatory system, causing symptoms like headache, dizziness, and cyanosis (bluish discoloration of the skin due to lack of oxygen).[4] It is also suspected of causing cancer.[27][28]

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[28][30]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[28][29][31]

-

Avoid breathing vapors or mist.[28]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[29][30]

-

Store in a tightly closed container in a cool, dry place.[28][29]

Conclusion

N,N-dimethylaniline is a molecule of profound importance in organic chemistry. Its reactivity is a textbook illustration of the principles of electronic effects in aromatic systems. The strong activating and ortho-, para-directing dimethylamino group renders the aromatic ring highly susceptible to electrophilic attack, providing access to a vast array of substituted aniline derivatives. Concurrently, the nucleophilic nitrogen atom and the potential for oxidative functionalization of its methyl groups further broaden its synthetic versatility. From its foundational role in the dye industry to its use as a polymerization accelerator and a building block in pharmaceutical synthesis, N,N-dimethylaniline remains a critical and indispensable reagent for the modern chemist. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

N,N-Dimethylaniline | C8H11N | CID 949. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-Dimethylaniline. U.S. Environmental Protection Agency (EPA). [Link]

-

N,N-dimethylaniline Definition. Fiveable. [Link]

-

Although N, N-dimethylaniline is extremely reactive toward electrophilic... Filo. [Link]

-

Dimethylaniline. Wikipedia. [Link]

-

N,N-Dimethylaniline. Solubility of Things. [Link]

-

N,N-Dimethylaniline - IDLH. NIOSH - CDC. [Link]

-

Oxidation of substituted N,N-dimethylanilines by cytochrome P-450. PubMed. [Link]

-

Safety Data Sheet: N,N-dimethylaniline. Carl ROTH. [Link]

-

N,N-dimethyl aniline, 121-69-7. The Good Scents Company. [Link]

-

Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. PubMed. [Link]

-

N,N-Dimethylanilin... - SAFETY DATA SHEET. [Link]

-

OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing. [Link]

-

Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

-

OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing. [Link]

-